molecular formula C7H9BrN2O B1523371 3-Bromo-2-ethoxypyridin-4-amine CAS No. 1232433-25-8

3-Bromo-2-ethoxypyridin-4-amine

Cat. No.: B1523371
CAS No.: 1232433-25-8
M. Wt: 217.06 g/mol
InChI Key: YKTXHCJQQHMORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethoxypyridin-4-amine: is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the third position, an ethoxy group at the second position, and an amine group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxypyridin-4-amine typically involves the bromination of 2-ethoxypyridin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the third position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-ethoxypyridin-4-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-amino-2-ethoxypyridin-4-amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or alkoxy derivatives.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-2-ethoxypyridin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets such as enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It may exhibit biological activity that can be harnessed for medicinal purposes.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethoxy and amine groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Bromo-4-ethoxypyridin-3-amine: Similar structure but with different substitution pattern.

    3-Bromo-4-ethoxypyridin-2-amine: Another isomer with bromine and ethoxy groups at different positions.

    3-Chloro-2-ethoxypyridin-4-amine: Chlorine instead of bromine at the third position.

Uniqueness: 3-Bromo-2-ethoxypyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the third position makes it particularly suitable for nucleophilic substitution reactions, while the ethoxy and amine groups enhance its solubility and potential for hydrogen bonding.

Properties

IUPAC Name

3-bromo-2-ethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-7-6(8)5(9)3-4-10-7/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXHCJQQHMORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704635
Record name 3-Bromo-2-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232433-25-8
Record name 3-Bromo-2-ethoxy-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232433-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 3
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 5
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-ethoxypyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.